N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE
Overview
Description
N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide moiety that is N-linked to a benzyl group, with an additional benzylsulfonylmethyl group attached to the benzamide ring. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE typically involves the reaction of benzylamine with 4-(benzylsulfonyl)methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N1-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl sulfide, benzyl thiol.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be beneficial in the treatment of hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Similar structure but lacks the benzylsulfonylmethyl group.
N-benzyl-4-methylbenzamide: Contains a methyl group instead of the benzylsulfonylmethyl group.
N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide: Contains a fluorine atom and a sulfamoyl group.
Uniqueness
N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE is unique due to the presence of the benzylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This group enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry.
Properties
IUPAC Name |
N-benzyl-4-(benzylsulfonylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c24-22(23-15-18-7-3-1-4-8-18)21-13-11-20(12-14-21)17-27(25,26)16-19-9-5-2-6-10-19/h1-14H,15-17H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRUVELUPHDOHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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